molecular formula C10H10ClN3 B1357329 C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine CAS No. 1020052-19-0

C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine

Cat. No.: B1357329
CAS No.: 1020052-19-0
M. Wt: 207.66 g/mol
InChI Key: HUZOCOJYLREAJA-UHFFFAOYSA-N
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Description

C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a chloro-substituted phenyl group attached to the pyrazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine typically involves the reaction of 4-chlorophenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used . The resulting pyrazole intermediate is then subjected to further reactions to introduce the methylamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted phenyl group and methylamine moiety contribute to its versatility in various applications .

Properties

IUPAC Name

[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZOCOJYLREAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587996
Record name 1-[5-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020052-19-0
Record name 1-[5-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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